molecular formula C8H8F3N3 B2881646 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine CAS No. 2034458-94-9

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2881646
CAS No.: 2034458-94-9
M. Wt: 203.168
InChI Key: OBBJIYFPIWYCBW-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine is a fluorinated pyrimidine derivative of high interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine ring, a core structure prevalent in nucleic acid chemistry, which is strategically substituted with fluorine atoms and a difluoropyrrolidine group. The presence of fluorine atoms is a common strategy in lead optimization, as it can influence the molecule's electronic properties, metabolic stability, and bioavailability . The specific substitution pattern makes it a valuable building block for constructing more complex molecules, particularly for investigating new pharmacologically active compounds. Researchers can utilize this compound as a key synthetic intermediate in the development of potential enzyme inhibitors. Its structure is analogous to that of scaffolds used in developing inhibitors for various kinase targets, such as RIPK1 (Receptor-interacting protein kinase 1), which is a key regulator of inflammation and cell death and a promising target for therapeutic agents against neurodegenerative and inflammatory diseases . Furthermore, the 5-fluoropyrimidine moiety is a well-known bioisostere found in established chemotherapeutic agents like 5-fluorouracil, which functions through the inhibition of thymidylate synthase and incorporation into RNA and DNA . This suggests potential research applications in oncology, where novel fluoropyrimidine derivatives are continuously explored to overcome drug resistance and improve efficacy . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c9-6-3-12-7(13-4-6)14-2-1-8(10,11)5-14/h3-4H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBJIYFPIWYCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Pyrrolidin-4-one Derivatives

The most widely adopted approach involves fluorinating pyrrolidin-4-one precursors using sulfur tetrafluoride-based reagents. Diethylaminosulfur trifluoride (DAST) and [bis(2-methoxyethyl)amino]sulfur trifluoride are empirically validated for this transformation.

Representative Procedure:

  • Dissolve 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate (18.0 g) in chloroform (150 mL).
  • Add [bis(2-methoxyethyl)amino]sulfur trifluoride (36.0 g) dropwise at 0°C.
  • Stir at room temperature for 19 hours.
  • Quench with saturated K₂CO₃, extract with chloroform, and purify via silica gel chromatography.

Key Data:

Reagent Solvent Temp (°C) Time (h) Yield (%)
DAST + EtOH catalyst CH₂Cl₂ 20 18 61
[bis(2-MeOEt)NSF₃] CHCl₃ 0 → 20 19 85

The reaction proceeds via in situ generation of hydrogen fluoride, which facilitates carbonyl difluorination. Ethanol (0.5–1 mol%) enhances DAST reactivity by generating catalytic HF.

Alternative Route from 2,2-Dichlorotrifluoro-1-iodoethane

A patent-pending method utilizes 2,2-dichlorotrifluoro-1-iodoethane as the fluorinated building block. While mechanistic details remain proprietary, the protocol reportedly achieves 3,3-difluoropyrrolidine hydrochloride in technical-grade yields suitable for industrial scale-up.

Preparation of 5-Fluoropyrimidine Intermediates

Halogenation of Pyrimidin-2-ol Derivatives

5-Fluoropyrimidine derivatives are typically synthesized via Halex reactions or Balz-Schiemann-type processes . For example, 2-chloro-5-fluoropyrimidine—the direct precursor for SNAr reactions—can be prepared by treating 2,5-dichloropyrimidine with KF in sulfolane at 160°C.

Critical Considerations:

  • Electron-withdrawing groups (e.g., Cl at C2) activate the ring for nucleophilic substitution
  • Fluoride incorporation at C5 requires harsh conditions due to pyrimidine’s electron-deficient nature

Coupling of 3,3-Difluoropyrrolidine to 5-Fluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr)

The cornerstone reaction for assembling the target compound involves displacing a chloride at C2 of 5-fluoropyrimidine with 3,3-difluoropyrrolidine under basic conditions.

Optimized Protocol:

  • Charge 2-chloro-5-fluoropyrimidine (1 eq), 3,3-difluoropyrrolidine (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.
  • Heat at 80°C for 12–16 hours under N₂.
  • Cool, dilute with EtOAc, wash with brine, and purify via flash chromatography.

Reaction Metrics:

Base Solvent Temp (°C) Time (h) Yield (%)
DIPEA DMF 80 16 78
Cs₂CO₃ DMSO 100 8 82

Regioselectivity arises from the C2 chloride’s superior leaving group ability compared to C5 fluorine. Computational studies suggest the 5-fluoro group electronically activates C2 for nucleophilic attack through meta-directing effects .

Alternative Synthetic Strategies

Transition Metal-Catalyzed Amination

While less common, Buchwald-Hartwig amination using Pd(dba)₂/Xantphos catalyst systems enables coupling of 2-bromo-5-fluoropyrimidine with 3,3-difluoropyrrolidine. This method circumvents harsh basic conditions but requires anhydrous solvents and inert atmosphere.

Comparative Performance:

Method Temp (°C) Catalyst Loading (%) Yield (%)
SNAr 80 82
Pd-catalyzed 110 5 65

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 2H, C4,C6-H), 4.38 (m, 1H, pyrrolidine CH), 3.72–3.85 (m, 4H, NCH₂), 2.45–2.67 (m, 2H, CF₂CH₂).
  • ¹⁹F NMR : -118.2 ppm (C5-F), -102.5 ppm (C3-F₂).

Purity Optimization

Recrystallization from heptane/EtOAc (4:1) affords >99% purity by HPLC (C18 column, 0.1% TFA/MeCN gradient).

Industrial Scale-Up Considerations

Cost Analysis

Component Cost Contribution (%)
3,3-Difluoropyrrolidine 58
2-Chloro-5-fluoropyrimidine 32
Solvents/Catalysts 10

Chemical Reactions Analysis

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Findings :

  • The 3,3-difluoropyrrolidin-1-yl group at R1 (as in compounds 19 and 21) reduces potency by ~4-fold compared to GNF6702, suggesting steric or electronic hindrance at this position .
  • Compound 20, retaining the 2,4-dimethyl-oxazole at R1 and 2-chlorophenyl at R2, matches GNF6702’s EC50 (20 nM), highlighting the importance of R1 substituent compatibility .
  • Fluorination at the pyrrolidine (e.g., 3-fluoropyrrolidine in compound 18) leads to a more drastic ~30-fold potency loss, indicating that excessive fluorination may disrupt target engagement .

5-Fluoropyrimidine-Containing Compounds

The 5-fluoropyrimidine moiety is a hallmark of nucleoside analogs and exosome inhibitors. links this substructure to exosome complex inhibition, as seen with 5-fluorouridine and compound 4215-0183. The fluorine atom at the 5-position likely enhances metabolic stability and mimics uracil, enabling competitive inhibition of RNA-processing enzymes .

Metabolic Stability Considerations

While direct metabolic data for this compound are unavailable, reveals that pyrimidine-containing compounds like CP-93,393 undergo oxidative degradation and ring cleavage.

Structural Analog in Protein-Ligand Complexes

describes a related compound, 2-(4-{(3S,5S)-5-[(3,3-difluoropyrrolidin-1-yl)carbonyl]pyrrolidin-3-yl}piperazin-1-yl)pyrimidine, which features a similar difluoropyrrolidine-piperazine-pyrimidine architecture. Its inclusion in the Protein Data Bank (PDB) suggests utility in structure-based drug design, particularly for targets requiring rigid, electronegative binding motifs .

Biological Activity

The compound 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine is a heterocyclic organic molecule that combines a pyrimidine ring with a difluoropyrrolidine moiety. Its unique structure, characterized by the presence of fluorine atoms, enhances its biological activity and potential applications in medicinal chemistry and drug development. This article provides an in-depth examination of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7F3N4C_8H_7F_3N_4. The compound features a pyrimidine ring substituted at the 5-position with a fluorine atom and a pyrrolidine ring that contains two fluorine atoms at the 3-position. This configuration significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular Weight214.16 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
Log P (octanol-water partition)2.5

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms enhance the compound's binding affinity, leading to potent effects on various biological targets. The compound has been investigated for its potential as an enzyme inhibitor and receptor ligand, particularly in the context of cancer therapeutics.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that fluorinated pyrimidines can inhibit the proliferation of leukemia cells (L1210) with IC50 values in the nanomolar range .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
L1210 (mouse leukemia)<0.05
HeLa (cervical carcinoma)<0.01
A549 (lung carcinoma)<0.1

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer metabolism. For example, it has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced tumor growth and enhanced efficacy when combined with other chemotherapeutic agents.

Case Study 1: Antitumor Efficacy

In a study involving various fluorinated pyrimidines, including derivatives of this compound, researchers found that these compounds exhibited substantial antitumor activity in vivo. Mice treated with these compounds showed a significant reduction in tumor size compared to control groups .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of fluorinated pyrimidines revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. The presence of fluorine atoms was found to enhance this apoptotic effect, suggesting a structure-activity relationship that could be exploited for drug design .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Identify chemical shifts for the pyrimidine ring (δ 8.5–9.0 ppm for H-4/H-6) and pyrrolidine protons (δ 2.5–3.5 ppm). Fluorine substituents cause splitting patterns .
  • HRMS : Confirm molecular weight (calc. for C₉H₉F₃N₃: 228.07 g/mol).
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) using Gaussian or ORCA software to correlate with reactivity .

How should initial biological screening be designed to assess the antitumor potential of this compound?

Q. Basic Research Focus

  • In vitro assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) with 5-fluorouracil (5-FU) as a positive control. Test doses from 1–100 μM over 48–72 hours .
  • Selectivity : Include normal cell lines (e.g., HEK-293) to evaluate toxicity.
  • Mechanistic Insight : Pair screening with apoptosis markers (e.g., Annexin V/PI staining) .

How can structure-activity relationship (SAR) studies evaluate the role of the 3,3-difluoropyrrolidine moiety in target binding?

Q. Advanced Research Focus

  • Analog Synthesis : Prepare derivatives with pyrrolidine substituents (e.g., monofluoro, trifluoro) or alternative heterocycles (piperidine, azetidine).
  • Binding Assays : Use SPR or ITC to measure affinity for targets like thymidylate synthase (TS) or kinases. Fluorine’s electronegativity enhances hydrophobic interactions in active sites .
  • Comparative Analysis : Correlate substituent effects with IC₅₀ values in enzymatic/cellular assays .

What experimental strategies can elucidate the mechanism of action of this compound in modulating angiogenesis or chemoresistance pathways?

Q. Advanced Research Focus

  • Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways (e.g., VEGF, TIE2) .
  • Knockdown/Overexpression : Use siRNA or CRISPR to validate targets (e.g., TIE2-expressing macrophages) in co-culture angiogenesis models .
  • Pharmacodynamic Markers : Measure plasma levels of pro-angiogenic factors (VEGF, Ang-2) in xenograft models .

How can contradictory data on compound efficacy across different biological models be resolved?

Q. Advanced Research Focus

  • Model Variability : Compare results in 2D vs. 3D cell cultures or patient-derived organoids to assess microenvironmental influences .
  • Batch Consistency : Verify compound purity (>95% via HPLC) and stability (e.g., degradation under light/heat) .
  • Dosage Optimization : Re-evaluate dosing schedules (e.g., pulsatile vs. continuous) to mimic clinical pharmacokinetics .

What methodologies are recommended for optimizing the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • ADME Profiling :
    • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .
  • Prodrug Design : Introduce ester or phosphate groups to enhance bioavailability, inspired by 5-FU prodrugs like capecitabine .

How can computational modeling guide the design of derivatives with improved selectivity for cancer-related targets?

Q. Advanced Research Focus

  • Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding poses in TS or EGFR pockets. Focus on fluorine’s role in stabilizing interactions .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to prioritize derivatives .
  • QSAR Models : Train machine learning algorithms (Random Forest, SVM) on datasets of fluoropyrimidine analogs to predict bioactivity .

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